1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
Description
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate (CAS: 1356338-74-3) is a fluorinated piperidine derivative with a bicyclic dicarboxylate structure. Its molecular formula is C₁₃H₁₉F₂NO₅, and it features a 4-oxo group, two fluorine atoms at the 5,5-positions, and tert-butyl/ethyl ester moieties. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing spirocyclic and heterocyclic frameworks due to its electrophilic ketone group and steric protection from the tert-butyl group . It is synthesized via reactions involving NaHMDS and diethyl phosphorochloridate, followed by oxidation steps .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUERBRVZUVQZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Hydroxypiperidine Precursors
A key step involves oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to the corresponding 4-oxopiperidine derivative. This is commonly achieved using Dess-Martin periodinane (DMP) as the oxidizing agent under inert atmosphere and mild temperature control.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10 mmol) |
| Oxidizing agent | Dess-Martin periodinane (15% solution in CH2Cl2, 24 mmol) |
| Solvent | Dry dichloromethane (CH2Cl2), 50 mL |
| Temperature | Ice-cold initially, then room temperature |
| Atmosphere | Nitrogen (inert) |
| Reaction time | Until completion (monitored by TLC or LC-MS) |
| Workup | Saturated aqueous NaHCO3 and Na2SO3 washes, drying over MgSO4 |
| Yield | High yield reported (exact yield not specified) |
This oxidation converts the hydroxyl group at C-4 to a ketone, essential for the 4-oxo functionality of the target molecule.
Esterification and Alkylation
The introduction of the tert-butyl and ethyl ester groups at the 1 and 3 positions involves selective esterification or alkylation reactions. Triethyl phosphonoacetate and sodium hydride (NaH) in dry tetrahydrofuran (THF) have been used to introduce ester substituents via Wittig-type olefination or related methods.
| Parameter | Details |
|---|---|
| Reagents | Triethyl phosphonoacetate (262 mg, 1.17 mmol), NaH (45 mg, 1.12 mmol) |
| Solvent | Dry THF (10 mL) |
| Temperature | 0 °C initially, then room temperature |
| Reaction time | 30 min at 0 °C, 1 hour at room temperature |
| Workup | Water quench, extraction with ethyl acetate, drying over MgSO4 |
| Product | Mixture of E and Z isomers of esterified piperidine derivatives |
| Yield | Not explicitly stated, but efficient conversion indicated |
This step allows for the selective functionalization of the piperidine ring to obtain the desired ester pattern.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane, CH2Cl2, N2, 0-RT °C | Convert hydroxyl to ketone (4-oxo) | Mild, inert atmosphere |
| Esterification/Alkylation | NaH, triethyl phosphonoacetate, THF, 0-RT °C | Introduce ester groups at positions 1 and 3 | Wittig-type olefination |
| Fluorination | Fluorinated precursors or electrophilic fluorination | Install 5,5-difluoro groups | Details not explicitly stated |
| Formulation | DMSO, PEG300, Tween 80, Corn oil | Prepare in vivo stock solutions | Stepwise solvent addition |
Research Findings and Considerations
- The use of Dess-Martin periodinane is favored for oxidation due to its mildness and high selectivity, minimizing side reactions on sensitive fluorinated substrates.
- Esterification via phosphonate chemistry provides stereochemical control and good yields for the introduction of ester groups.
- The compound's solubility challenges are addressed through careful solvent selection and physical methods such as ultrasound and heating during formulation.
- Storage recommendations include sealed containers away from moisture, with stock solutions stable for up to 6 months at -80°C, indicating the compound's sensitivity to environmental factors.
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, leading to the formation of new derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Drug Development
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for modifications that can enhance biological activity. The presence of the difluoromethyl group is particularly noteworthy, as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Anticancer Activity
Recent studies have suggested that compounds similar to 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine derivatives may possess anticancer properties. Research into the mechanisms of action indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Preliminary studies indicate that derivatives may be effective in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Building Block in Organic Synthesis
Due to its unique functional groups, this compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .
Catalysis
The compound has also been explored as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives induce apoptosis in specific cancer cell lines. |
| Study B | Neuroprotective Effects | Showed potential in reducing oxidative stress in neuronal cells. |
| Study C | Synthetic Applications | Highlighted the compound's utility as a versatile building block for complex organic synthesis. |
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structurally related piperidine/pyrrolidine dicarboxylates and their distinguishing features:
Reactivity and Functional Group Influence
- 4-Oxo Group: The ketone at the 4-position in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine condensations to form spirocycles) . In contrast, non-oxo analogues (e.g., 1356339-26-8) are less reactive toward nucleophiles .
- Fluorine Substitution: The 5,5-difluoro group increases metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 1864058-24-1 with 5,5-dimethyl groups) . Fluorine’s electron-withdrawing effect also modulates ring conformation .
- Ester Moieties : Ethyl esters (target compound) offer slower hydrolysis rates than methyl esters (1255667-06-1), influencing prodrug design .
Pharmacological Relevance
- Fluorinated piperidines like the target compound are explored for CNS drug development due to their blood-brain barrier permeability .
Research Findings and Industrial Relevance
- Scale-Up Synthesis : The target compound is synthesized in MTBE at −78°C using NaHMDS, achieving yields >80% .
- Commercial Availability : Suppliers like Combi-Blocks and BLDpharm offer gram-to-kilogram quantities with ≥95% purity, underscoring its industrial demand .
- Safety Profile : The compound carries warnings for skin/eye irritation (H315, H319) but lacks severe acute toxicity (H302) .
Biological Activity
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate (CAS: 1356338-74-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₁₉F₂NO₅
- Molecular Weight: 307.3 g/mol
- IUPAC Name: 1-(tert-butyl) 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
- Purity: ≥95%
The biological activity of this compound has been linked to its interaction with several biological pathways:
-
Retinol Binding Protein (RBP) Modulation:
- The compound acts as an antagonist to retinol binding protein (RBP), which is involved in the transport of retinol (vitamin A) in the bloodstream. By inhibiting RBP, the compound may reduce the accumulation of toxic retinoids in retinal cells, potentially offering therapeutic benefits for conditions such as age-related macular degeneration (AMD) and Stargardt disease .
- Impact on Metabolic Disorders:
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 1-tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine can effectively inhibit the production of toxic bisretinoids in retinal cells. This inhibition is crucial for preventing cell death and maintaining retinal health .
In Vivo Studies
Animal models have shown promising results when treated with RBP antagonists. For instance:
- Rodent Models: Treatment with similar compounds led to a reduction in serum RBP levels by over 80%, which correlated with decreased retinal toxicity and improved visual function .
Case Studies
Several case studies highlight the potential applications of this compound:
- Age-related Macular Degeneration (AMD):
- Nonalcoholic Fatty Liver Disease (NAFLD):
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
Methodological Answer: Multi-step synthesis requires careful optimization of reaction conditions and protective group strategies. For example, a 5-step protocol (adapted from piperidine dicarboxylate syntheses) involves:
Lithium diisopropylamide (LDA)-mediated deprotonation at -78°C to activate the substrate .
Acid-catalyzed cyclization (e.g., HCl in dioxane) to form the piperidine ring.
Esterification using potassium carbonate in acetonitrile to introduce the tert-butyl and ethyl carboxylate groups .
Palladium-catalyzed coupling under inert atmosphere (e.g., Pd(OAc)₂ with XPhos ligand) for functionalization .
Final purification via recrystallization or column chromatography.
Q. Critical Parameters :
- Temperature control during LDA reactions to avoid side reactions.
- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry of the 5,5-difluoro and 4-oxo groups. For example, the 4-oxo carbonyl signal appears at ~200 ppm in ¹³C NMR .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and fluorine-related vibrations (C-F at ~1100 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
Validation : Cross-referencing NMR data with computational predictions (e.g., DFT) resolves ambiguities in stereochemistry .
Q. What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of ester groups .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation, as the 4-oxo group is sensitive to humidity .
- Light Protection : Amber vials minimize photodegradation of the difluoro substituents .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental LogP values?
Methodological Answer:
- Experimental LogP : Determine via shake-flask method (partitioning between octanol/water) .
- Computational Adjustments : Use software (e.g., MarvinSketch) with corrections for fluorine’s electronegativity and steric effects from the tert-butyl group.
- Case Study : For a related compound, the calculated LogP was 0.715, but experimental data showed deviations due to fluorine’s solvation effects .
Strategy : Validate predictions with HPLC-derived retention times under standardized conditions.
Q. What strategies optimize regioselective functionalization of the piperidine ring?
Methodological Answer:
- Protective Group Strategy : Use tert-butyl carboxylate as a temporary protecting group to direct reactions to the ethyl ester or 4-oxo position .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated intermediates .
- Steric Control : Bulkier reagents favor reactions at less hindered sites (e.g., 5,5-difluoro vs. 4-oxo positions) .
Q. How to address challenges in isolating intermediates during multi-step synthesis?
Methodological Answer:
- Chromatography : Use gradient elution (hexane/ethyl acetate) for polar intermediates .
- Crystallization : Leverage solubility differences (e.g., tert-butyl esters are less polar than ethyl esters) .
- Yield Optimization : Adjust stoichiometry in palladium-catalyzed steps (e.g., 1.1 eq. Cs₂CO₃ improves coupling efficiency) .
Example : A 5-step synthesis achieved 45% overall yield by optimizing LDA stoichiometry and reaction times (see table below) :
| Step | Conditions | Yield |
|---|---|---|
| 1 | LDA, THF/hexane, -78°C, 2 h | 75% |
| 2 | HCl/dioxane, 25 h, 50°C | 82% |
| 3 | K₂CO₃, CH₃CN, 72 h | 90% |
| 4 | Pd(OAc)₂, XPhos, 100°C, 5.5 h | 65% |
| 5 | HCl/water, 93°C, 17 h | 85% |
Q. How to analyze stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for a pyrazolo-pyridine dicarboxylate derivative .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
- NOESY NMR : Identifies spatial proximity of substituents (e.g., tert-butyl vs. ethyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
